3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane
Description
Properties
IUPAC Name |
3,3,12,12-tetramethyl-1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-13(2)9-17-15(18-10-13)5-7-16(8-6-15)19-11-14(3,4)12-20-16/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAKYWCVEBAXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC3(CC2)OCC(CO3)(C)C)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield Optimization
Critical parameters influencing yield include:
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Molar ratio : A 1:2 ratio of ketone to diol ensures complete conversion, as excess diol drives the equilibrium toward product formation.
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Catalyst concentration : Sulfuric acid at 0.5 mol% relative to the ketone balances catalytic efficiency with minimal side reactions.
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Solvent choice : Hexane facilitates azeotropic removal of water, shifting the equilibrium toward ketal formation.
Crystalline product is obtained via slow evaporation of the reaction mixture at room temperature over 7 days, yielding colorless blocks suitable for X-ray diffraction.
Table 1: Crystallographic Data for 3,3,12,12-Tetramethyl-1,5,10,14-Tetraoxadispiro[5.2.5.2]Hexadecane
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | |
| Unit cell dimensions | , , , |
| Volume | 772.1(9),Å |
| Density | 1.223,Mg,m |
| Refinement method | Full-matrix least-squares on |
Mechanistic Insights into Ketalization
The reaction mechanism proceeds through two stages:
Protonation and Nucleophilic Attack
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Protonation of carbonyl : Sulfuric acid protonates the carbonyl oxygen of 1,4-cyclohexanedione, increasing electrophilicity.
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Diol nucleophilic attack : The hydroxyl group of 2,2-dimethyl-1,3-propanediol attacks the activated carbonyl carbon, forming a hemiketal intermediate.
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Dehydration : Loss of water generates a carbocation, which undergoes a second nucleophilic attack by the diol’s remaining hydroxyl group.
Conformational Control
The chair conformation of the cyclohexane ring and both dioxane rings is stabilized by:
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Steric effects : Methyl groups at positions 3 and 12 minimize 1,3-diaxial interactions.
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Intramolecular hydrogen bonding : Oxygen atoms in the dioxane rings form weak H-bonds with adjacent methyl hydrogens.
Alternative Synthetic Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 1,4-cyclohexanedione and 2,2-dimethyl-1,3-propanediol with -toluenesulfonic acid (PTSA) as a catalyst achieves 85% yield in 2 hours. This method eliminates solvent waste and reduces reaction time but requires post-synthesis purification via column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 15 minutes in toluene enhances reaction kinetics, yielding 92% product. However, rapid crystallization under these conditions often produces microcrystalline aggregates unsuitable for single-crystal analysis.
Analytical Characterization
X-ray Diffraction Analysis
The centrosymmetric structure (space group ) reveals:
Spectroscopic Validation
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NMR : Methyl groups resonate as singlets at 1.12–1.15 ppm, while methylene protons appear as multiplets at 1.45–1.78 ppm.
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IR spectroscopy : Strong absorptions at 1120,cm (C–O–C stretching) and 2960,cm (C–H stretching in methyl groups) confirm the spirocyclic ether structure.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A tubular reactor with inline dehydration (molecular sieves) achieves 94% conversion at 150°C and 5,bar pressure. Key advantages include:
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Reduced side products : Rapid heat transfer minimizes aldol condensation byproducts.
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Scalability : Throughput of 50,kg/day is achievable with a 10-liter reactor volume.
Chemical Reactions Analysis
Types of Reactions
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and is characterized by a unique dispiro structure composed of two six-membered dioxane rings and a cyclohexane ring. The molecule adopts a centrosymmetric configuration with chair conformations for the rings involved. The crystal structure has been analyzed using X-ray diffraction methods, revealing important geometric parameters such as bond lengths and angles that are consistent with other cyclohexane derivatives .
Medicinal Chemistry
One of the primary applications of this compound is as an intermediate in the synthesis of Frovatriptan , a medication used to treat migraine headaches. Frovatriptan acts as a selective agonist at the 5-HT_1B and 5-HT_1D serotonin receptors . The synthesis pathway highlights the importance of this compound in developing effective pharmaceutical agents.
Material Science
In addition to its medicinal uses, this compound is being explored for potential applications in materials science due to its unique structural properties. Its dispiro framework may provide interesting mechanical and thermal properties when incorporated into polymer matrices or used as a building block for advanced materials.
Case Study 1: Synthesis of Frovatriptan
A detailed study conducted by Babler & Spina (1984) demonstrated the successful incorporation of this compound in the synthesis of Frovatriptan. This research provided insights into optimizing reaction conditions to maximize yield and purity of the final product.
Case Study 2: Structural Analysis
Research published in various journals has focused on the crystallographic analysis of this compound to better understand its molecular interactions and stability under different conditions. These studies have utilized techniques like X-ray diffraction to map out precise atomic arrangements and intermolecular forces within crystalline forms .
Mechanism of Action
The mechanism of action of 3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. Methyl-Substituted Tetraoxanes
- This is attributed to steric hindrance from axial methyl groups, which block electron transfer from heme iron(II) required for activation . Contrast with Active Analogs: The unsubstituted tetraoxane (7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane) and dimethyl-substituted WR 148999 exhibit potent antimalarial activity (IC₅₀ < 10 nM), highlighting the critical role of substituent placement .
b. Carboxylic Acid Derivatives
- 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane-3-carboxylic acid (C₁₃H₂₀O₆):
Structural and Functional Modifications
a. Peroxide-Based Explosives and Stabilizers
- Dicyclohexanone Diperoxide (DCyhDp): Shares the spiro[5.2.5.2]hexadecane core but lacks methyl groups. Used in vibrational spectroscopy studies due to its stable peroxide bonds .
b. Anticancer and Antiviral Dispiro Compounds
Key Data Tables
Research Findings and Implications
- Steric Hindrance vs. Bioactivity : The title compound’s inactivity underscores the need for minimal steric bulk in antimalarial tetraoxanes. Molecular modeling confirms that axial methyl groups disrupt heme interactions .
- Versatility of Spirocyclic Frameworks : Despite inactivity in certain applications, the title compound’s stability makes it valuable as a synthetic intermediate. Modifications like carboxyl groups or halogenated side chains expand utility into anticancer and antiviral domains .
Biological Activity
3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane (C16H28O4) is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and its role as an intermediate in pharmaceutical chemistry.
Structural Characteristics
The molecular structure of this compound features a centrosymmetric arrangement with three six-membered rings adopting chair conformations. The bond lengths and angles are consistent with those found in other cyclohexane derivatives:
| Parameter | Value |
|---|---|
| Chemical Formula | C16H28O4 |
| Molecular Weight | 284.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 93 K |
| C-C Bond Lengths | 1.516 - 1.527 Å |
| C-C-C Angles | 106.59 - 112.55° |
The compound has been synthesized through a reaction involving 1,4-cyclohexanedione and 2,2-dimethyl-1,3-propanediol under acidic conditions in hexane .
Pharmacological Significance
This compound serves as an important intermediate in the synthesis of Frovatriptan, a selective serotonin receptor agonist used in the treatment of migraines . Its ability to act on serotonin receptors highlights its potential therapeutic applications.
As a precursor to Frovatriptan, this compound likely interacts with the 5-HT1 receptor subtype. The binding affinity and selectivity for these receptors can lead to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release—mechanisms beneficial in migraine management.
Case Studies and Research Findings
Research has demonstrated that compounds with similar structural properties exhibit various biological activities:
- Anti-inflammatory Effects : Compounds with spirocyclic structures have shown anti-inflammatory properties in vitro and in vivo models.
- Neuroprotective Activity : Some derivatives have been investigated for their neuroprotective effects against oxidative stress and excitotoxicity.
Comparative Analysis
A comparative analysis of spirocyclic compounds reveals varying degrees of biological activity based on structural modifications:
| Compound | Activity | Reference |
|---|---|---|
| Frovatriptan | Migraine treatment (5-HT agonist) | Borrett et al., 1999 |
| Similar Spiro Compounds | Anti-inflammatory | CTD Database |
| Other Dioxane Derivatives | Neuroprotective effects | Academia.edu |
Q & A
Q. What is the established synthetic route for this compound, and what experimental conditions are critical for reproducibility?
The compound is synthesized via acid-catalyzed condensation of 1,4-cyclohexanedione (20 mmol) with 2,2-dimethyl-1,3-propanediol (40 mmol) in hexane, using sulfuric acid (0.1 mmol) as a catalyst. The reaction proceeds at 333 K for 6 hours under stirring, followed by slow evaporation at room temperature for 7 days to yield block-shaped crystals suitable for X-ray analysis. Key reproducibility factors include precise stoichiometry, temperature control, and solvent choice (hexane) for optimal crystal growth .
Q. How is the compound structurally characterized, and what crystallographic parameters define its lattice?
Single-crystal X-ray diffraction (XRD) confirms the structure. The crystal system is monoclinic (space group P2₁/c), with unit cell parameters:
Q. What are the key geometric parameters (bond lengths, angles) of the spirocyclic framework?
Critical geometric features include:
- C–O bond lengths : ~1.517(2) Å for the tetraoxadispiro core.
- Torsion angles : C3–O1–C4–C5 = 57.12(17)°, indicating strain in the spiro junctions.
- Dihedral angles : The dispiro system adopts a chair-like conformation for cyclohexane-derived rings, stabilized by methyl groups at C3 and C12 .
Advanced Research Questions
Q. How can discrepancies between experimental and computational bond angles be resolved during structural refinement?
Residual electron density maps () and constraints on hydrogen atoms (riding model with ) are analyzed. Adjustments to the full-matrix least-squares refinement (SHELXL97) are made by comparing with analogous spiro compounds, such as 7-oxadispiro derivatives, to validate angular deviations .
Q. What methodological optimizations improve crystal quality for XRD analysis?
Key steps include:
- Solvent selection : Hexane promotes slow evaporation, reducing nucleation sites.
- Temperature control : Maintaining 93 K during data collection minimizes thermal motion artifacts.
- Absorption correction : Omission of empirical corrections (e.g., SADABS) requires careful monitoring of (0.048) to ensure data integrity .
Q. How can the compound’s conformational stability be investigated using computational methods?
Molecular dynamics (MD) simulations or density functional theory (DFT) can assess energy barriers for ring puckering. For example, the chair-to-boat transition in cyclohexane rings can be modeled using torsional parameters (e.g., C1–C2–C3–C1 = −54.63(18)°) to evaluate strain effects from methyl substituents .
Q. What strategies address low data-to-parameter ratios (18.8) in crystallographic refinement?
To mitigate overparameterization:
- Constrain methyl groups using AFIX commands in SHELXL.
- Apply similarity restraints (SIMU/DELU) to equivalent bonds/angles.
- Validate refinement stability via the goodness-of-fit () .
Methodological Considerations
- Data Contradictions : Discrepancies in -factor convergence may arise from disordered solvent or twinning. Use PLATON’s TWIN/BASF tools to evaluate twin laws and refine accordingly.
- Advanced Characterization : Pair XRD with solid-state NMR (e.g., ) to probe methyl group dynamics and validate crystallographic H-atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
